molecular formula C20H15BrFN3O3S B2882511 2-Amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893291-51-5

2-Amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2882511
CAS No.: 893291-51-5
M. Wt: 476.32
InChI Key: DRLXAIWDKOUVBJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano-benzothiazine scaffold with a sulfone group (5,5-dioxide). The structure includes a 5-bromo-2-fluorophenyl substituent at position 4, an ethyl group at position 6, and a nitrile moiety at position 2. Such derivatives are synthesized via multicomponent reactions involving benzothiazine precursors, aldehydes, and malononitrile .

Properties

IUPAC Name

2-amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3O3S/c1-2-25-16-6-4-3-5-12(16)18-19(29(25,26)27)17(14(10-23)20(24)28-18)13-9-11(21)7-8-15(13)22/h3-9,17H,2,24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLXAIWDKOUVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17BrFN4O3SC_{19}H_{17}BrFN_4O_3S with a molecular weight of approximately 452.33 g/mol. The presence of a benzothiazine core and various substituents such as bromine and fluorine enhances its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds featuring similar heterocyclic structures exhibit significant antitumor activity. For instance, compounds with benzothiazole and benzimidazole nuclei have shown promising results against various cancer cell lines. The MTS cytotoxicity assay was utilized to evaluate the effectiveness of these compounds on human lung cancer cell lines (A549, HCC827, NCI-H358) in both two-dimensional (2D) and three-dimensional (3D) cultures.

Key Findings:

  • Compounds similar to the target compound displayed IC50 values indicating effective inhibition of cell proliferation.
  • The presence of the cyano group in related compounds was noted to enhance antitumor activity.
CompoundCell LineIC50 (µM) 2DIC50 (µM) 3D
Compound AA5496.26 ± 0.3320.46 ± 8.63
Compound BHCC8276.48 ± 0.1116.00 ± 9.38
Compound CNCI-H358ModerateLow

This data suggests that structural modifications can significantly influence biological activity, warranting further exploration of the target compound's derivatives.

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been evaluated using Broth microdilution testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The results indicated that certain derivatives exhibited notable antibacterial effects.

Observations:

  • Compounds demonstrated varying degrees of antibacterial activity, with some showing significant inhibition against both bacterial strains.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli< 10 µg/mL
Compound ES. aureus< 5 µg/mL

These findings suggest that the target compound could possess similar antimicrobial properties due to its structural characteristics.

Case Studies

In a recent study focusing on the synthesis and evaluation of derivatives related to the target compound, researchers utilized in silico docking studies to predict binding affinities and interaction profiles with DNA. The results indicated that these compounds predominantly bind within the minor groove of AT-DNA, which is crucial for their biological activity.

Example Case Study

A case study involving a derivative showed:

  • High binding energy (>100 kcal/mol).
  • Multiple interactions with DNA bases, enhancing its potential as an antitumor agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and biological differences between the target compound and related derivatives:

Compound Substituents Biological Activity Melting Point Key References
Target Compound : 2-Amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide 4: 5-Br-2-F-C6H3; 6: C2H5 Hypothesized: Dual MAO-A/MAO-B inhibition (predicted via docking studies) N/A
6d : 2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide 4: 4-F-C6H4; 6: C6H5CH2 Selective MAO-A inhibitor (IC50 = 0.42 µM) N/A
7r : 2-Amino-6-methyl-4-(3,4-dichlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide 4: 3,4-Cl2-C6H3; 6: CH3 Selective MAO-B inhibitor (IC50 = 0.09 µM) N/A
3s : 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Pyrazole core; 3-OCH3, 2-Cl substituents No MAO data; synthesized for antimicrobial screening 170.7–171.2 °C
6f : 2-Amino-4-(3-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile Pyranopyran core; benzyloxy, hydroxymethyl Antioxidant activity reported 235–238 °C

Key Observations:

Substituent Effects on MAO Inhibition :

  • The bromo-fluorophenyl group in the target compound may enhance lipophilicity and binding affinity compared to halogenated phenyl groups in 6d (4-F) and 7r (3,4-Cl2). Bromine’s larger atomic radius could improve van der Waals interactions in the MAO active site .
  • Ethyl at position 6 (target) vs. methyl or benzyl (7r, 6d): Bulkier substituents like benzyl (6d) favor MAO-A selectivity, while smaller groups (methyl in 7r) favor MAO-B inhibition. Ethyl’s intermediate size may allow dual inhibition .

Synthetic Yields and Conditions: Pyranobenzothiazines (e.g., 6d, 7r) are synthesized via multicomponent reactions with yields >70% . Pyrazole derivatives (e.g., 3s) require milder conditions (room temperature) but lower yields (~80%) .

Spectroscopic Signatures: IR spectra: All compounds show a nitrile stretch near ~2200 cm⁻¹. The target compound’s sulfone group would exhibit strong S=O stretches at ~1150–1350 cm⁻¹, absent in pyrazole or pyranopyran analogues . 1H NMR: The ethyl group in the target compound would show characteristic triplets (δ ~1.2–1.5 ppm for CH3, δ ~2.5–3.0 ppm for CH2), distinct from benzyl or methyl substituents in analogues .

The 5-bromo-2-fluorophenyl group may confer improved blood-brain barrier permeability compared to dichlorophenyl derivatives .

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